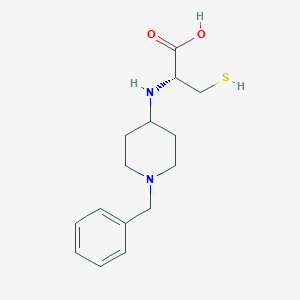
N-(1-Benzylpiperidin-4-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
化学反応の分析
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
科学的研究の応用
N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with analgesic or anti-inflammatory properties.
作用機序
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-Benzylpiperidin-4-yl)-L-cysteine include other N-benzylpiperidines and derivatives of L-cysteine. Examples include:
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
This compound is unique due to its specific combination of a benzylpiperidine moiety with an L-cysteine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
67636-31-1 |
|---|---|
分子式 |
C15H22N2O2S |
分子量 |
294.4 g/mol |
IUPAC名 |
(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1 |
InChIキー |
DDIOGGVOFWLLOK-AWEZNQCLSA-N |
異性体SMILES |
C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


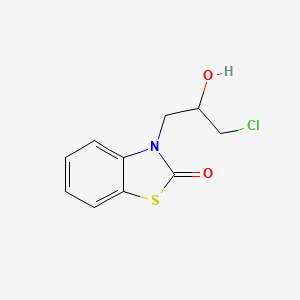
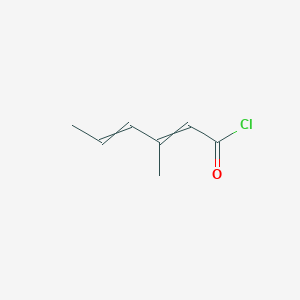

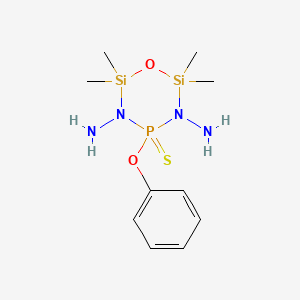
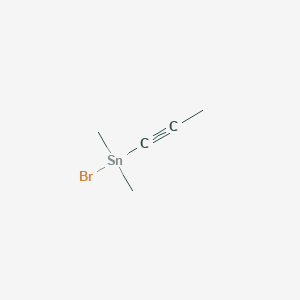
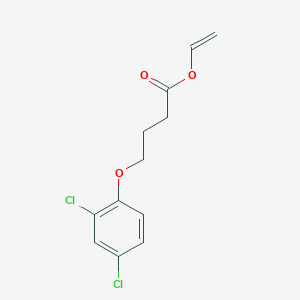

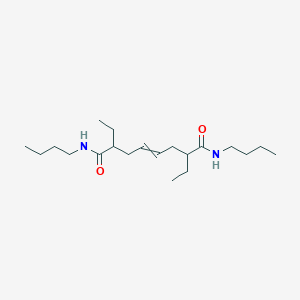
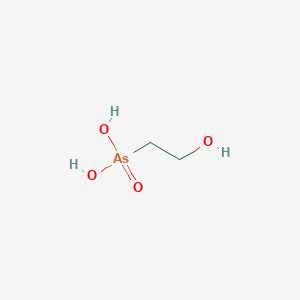
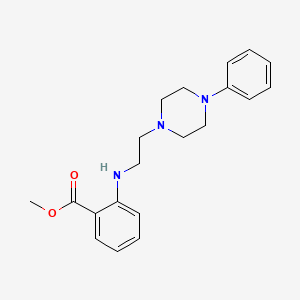


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
